molecular formula C12H16INO2 B7936666 5-Iodo-2-[(oxan-4-yl)methoxy]aniline

5-Iodo-2-[(oxan-4-yl)methoxy]aniline

Cat. No.: B7936666
M. Wt: 333.16 g/mol
InChI Key: AEESVWZSRRTCFR-UHFFFAOYSA-N
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Description

5-Iodo-2-[(oxan-4-yl)methoxy]aniline is a substituted aniline derivative featuring an iodine atom at the 5-position of the aromatic ring and a tetrahydropyran-4-ylmethoxy group at the 2-position. This compound is structurally related to intermediates used in pharmaceutical synthesis and materials science, where substituent patterns influence reactivity and physicochemical properties .

Properties

IUPAC Name

5-iodo-2-(oxan-4-ylmethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO2/c13-10-1-2-12(11(14)7-10)16-8-9-3-5-15-6-4-9/h1-2,7,9H,3-6,8,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEESVWZSRRTCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=C(C=C(C=C2)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-[(oxan-4-yl)methoxy]aniline typically involves the iodination of a suitable aniline precursor followed by the introduction of the oxan-4-ylmethoxy group. One common method involves the following steps:

    Iodination: The starting material, 2-[(oxan-4-yl)methoxy]aniline, is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 5-position.

    Protection and Deprotection: Protecting groups may be used to selectively iodinate the desired position without affecting other functional groups. After iodination, the protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production of 5-Iodo-2-[(oxan-4-yl)methoxy]aniline may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-[(oxan-4-yl)methoxy]aniline can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The aniline group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it to the corresponding amine.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products Formed

    Substitution: Products with various substituents replacing the iodine atom.

    Oxidation: Nitroso or nitro derivatives of the original compound.

    Reduction: Amines or other reduced forms of the compound.

Scientific Research Applications

Pharmaceutical Applications

5-Iodo-2-[(oxan-4-yl)methoxy]aniline serves as an important pharmaceutical intermediate. Its structural characteristics enable it to function effectively in the synthesis of various bioactive compounds. The following applications are noteworthy:

  • Antimicrobial Activity :
    • Compounds related to 5-Iodo-2-[(oxan-4-yl)methoxy]aniline have shown potential antibacterial properties. For example, derivatives have been evaluated for their binding energy with bacterial proteins, indicating possible use as antibacterial agents .
  • Anticancer Properties :
    • Research has demonstrated that similar compounds exhibit cytotoxic effects on cancer cell lines, suggesting that 5-Iodo-2-[(oxan-4-yl)methoxy]aniline could be explored for anticancer drug development. Studies have shown good cytotoxicity against breast cancer cell lines while maintaining low toxicity on normal cells .
  • Synthesis of Dyes :
    • The compound can be utilized in the synthesis of dyes due to its aromatic structure and reactivity. It can serve as a precursor for various dye formulations used in industrial applications .

Data Table: Summary of Applications

ApplicationDescriptionReferences
AntimicrobialPotential antibacterial activity against Staphylococcus epidermidis
AnticancerCytotoxicity against breast cancer cell lines (MCF-7, T47-D, MDA-MB231)
Dye SynthesisUsed as a precursor in the manufacture of dyes

Case Studies

  • Antimicrobial Activity Study :
    A study investigated the binding interactions of derivatives with bacterial proteins, revealing higher binding energies compared to standard drugs like chloramphenicol. This suggests that these compounds could be promising candidates for new antibacterial therapies .
  • Cytotoxicity Assessment :
    In vitro tests conducted on various cancer cell lines demonstrated that derivatives based on the structure of 5-Iodo-2-[(oxan-4-yl)methoxy]aniline exhibited significant cytotoxicity, with IC50 values indicating effective anti-cancer potential while sparing normal cells .

Mechanism of Action

The mechanism of action of 5-Iodo-2-[(oxan-4-yl)methoxy]aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom and the oxan-4-ylmethoxy group can influence the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogs differ in substituent groups (e.g., alkyl chains, halogens, heterocycles) and their positions. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
5-Iodo-2-[(oxan-4-yl)methoxy]aniline* C₁₂H₁₆INO₂ ~333.1 (calculated) Iodine (C5), oxan-4-ylmethoxy (C2) Not reported
5-Iodo-2-methoxy-N,N-dimethyl-aniline C₉H₁₂INO 277.11 Iodine (C5), methoxy (C2), N,N-dimethyl Not reported
4-Iodoaniline C₆H₆IN 219.02 Iodine (C4) 61–63
4-Iodoanisole C₇H₇IO 234.04 Iodine (C4), methoxy (C4) 48–51
5-Fluoro-2-(oxan-2-ylmethoxy)aniline C₁₂H₁₆FNO₂ 249.26 Fluorine (C5), oxan-2-ylmethoxy (C2) Not reported
2-Iodo-N-[(5-methylfuran-2-yl)methyl]aniline C₁₂H₁₂INO 313.13 Iodine (C2), furan-methyl (N-substituent) Not reported

*Calculated molecular weight based on analogs (e.g., 5-fluoro derivative ).

Biological Activity

5-Iodo-2-[(oxan-4-yl)methoxy]aniline is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its chemical properties, mechanisms of action, and the biological effects observed in various studies.

Chemical Structure and Properties

5-Iodo-2-[(oxan-4-yl)methoxy]aniline features an iodine atom, a methoxy group, and a tetrahydropyran (oxan) ring. The presence of these functional groups is crucial for its biological activity and interaction with molecular targets.

Property Value
Molecular FormulaC12H16INO2
Molecular Weight305.17 g/mol
IUPAC Name5-Iodo-2-[(oxan-4-yl)methoxy]aniline
Chemical ClassAniline Derivative

The biological activity of 5-Iodo-2-[(oxan-4-yl)methoxy]aniline is primarily attributed to its ability to interact with specific enzymes and receptors. The iodine atom enhances the compound's binding affinity through halogen bonding, while the oxan ring contributes to its structural stability and solubility in biological systems. This interaction can lead to the modulation of various biochemical pathways, potentially inhibiting or activating target proteins involved in disease processes.

Anticancer Properties

Preliminary studies indicate that 5-Iodo-2-[(oxan-4-yl)methoxy]aniline exhibits anticancer activity. Research has shown that similar compounds with an aniline structure can inhibit cancer cell proliferation by interfering with signaling pathways critical for tumor growth .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays suggest that it may reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation in various models .

Antimicrobial Activity

Studies have reported that derivatives of aniline compounds demonstrate antimicrobial effects against several bacterial strains. While specific data on 5-Iodo-2-[(oxan-4-yl)methoxy]aniline is limited, related compounds have shown moderate to strong activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

  • Anticancer Activity Study : A study examining the effects of an analogous compound demonstrated a significant reduction in cell viability in breast cancer cell lines, suggesting that the structural features of 5-Iodo-2-[(oxan-4-yl)methoxy]aniline may confer similar effects .
  • Anti-inflammatory Research : In a model of acute inflammation, compounds similar to 5-Iodo-2-[(oxan-4-yl)methoxy]aniline inhibited swelling and pain responses significantly compared to controls .
  • Antimicrobial Evaluation : A comparative study highlighted that anilines with methoxy groups exhibited enhanced antibacterial properties, indicating potential for 5-Iodo-2-[(oxan-4-yl)methoxy]aniline in treating bacterial infections .

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